![molecular formula C9H12N2 B1387109 (1-(Pyridin-2-yl)cyclopropyl)methanamine CAS No. 812640-83-8](/img/structure/B1387109.png)
(1-(Pyridin-2-yl)cyclopropyl)methanamine
Overview
Description
“(1-(Pyridin-2-yl)cyclopropyl)methanamine” is a chemical compound with the molecular weight of 221.13 . The IUPAC name for this compound is [1- (2-pyridinyl)cyclopropyl]methanamine . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of compounds similar to “(1-(Pyridin-2-yl)cyclopropyl)methanamine” has been reported in the literature. For instance, a novel class of highly efficient Ruthenium catalysts based on the 1- (pyridin-2-yl)methanamine motif has been developed . The key role is played by 1- (pyridin-2-yl)methanamine (Pyme) type ligands which in combination with appropriate phosphanes afforded ruthenium systems of unprecedented high catalytic activity and productivity for the reduction of ketones and aldehydes .Molecular Structure Analysis
The InChI code for “(1-(Pyridin-2-yl)cyclopropyl)methanamine” is 1S/C9H12N2.2ClH/c10-7-9(4-5-9)8-3-1-2-6-11-8;;/h1-3,6H,4-5,7,10H2;2*1H .Chemical Reactions Analysis
The compound has been used in the development of novel ruthenium complexes displaying high performance in the catalytic asymmetric transfer hydrogenation of ketones with 2-propanol . The key role is played by 1- (pyridin-2-yl)methanamine (Pyme) type ligands which in combination with appropriate phosphanes afforded ruthenium systems of unprecedented high catalytic activity and productivity for the reduction of ketones and aldehydes .Physical And Chemical Properties Analysis
“(1-(Pyridin-2-yl)cyclopropyl)methanamine” is a powder that is stored at room temperature . The compound has a molecular weight of 221.13 .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “(1-(Pyridin-2-yl)cyclopropyl)methanamine”, focusing on various unique applications:
Catalysis in Organic Synthesis
This compound has been used as a ligand in ruthenium-based catalyst systems for the fast transfer hydrogenation of carbonyl compounds in organic synthesis .
Intermediate in Chemical Synthesis
It serves as an intermediate in the copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through direct Csp3-H oxidation with water under mild conditions .
Anti-fibrotic Activity
Research has indicated potential anti-fibrotic activity, suggesting further investigation into its therapeutic applications .
Experimental/Research Use
The compound is offered for experimental and research use, indicating its utility in various laboratory and scientific studies .
Safety and Hazards
Future Directions
The excellent properties of these complexes are expected to have implications for the design of a new generation of catalysts . The development of novel ruthenium complexes displaying high performance in the catalytic asymmetric transfer hydrogenation of ketones with 2-propanol provides an alternative to the hydrogenation with dihydrogen .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It’s known that the compound can form complexes with other molecules, such as ruthenium, which may influence its interaction with biological targets .
Biochemical Pathways
Similar compounds have been found to exhibit anti-hiv activity, suggesting potential involvement in viral replication pathways .
Result of Action
properties
IUPAC Name |
(1-pyridin-2-ylcyclopropyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-7-9(4-5-9)8-3-1-2-6-11-8/h1-3,6H,4-5,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYWXWONVPWAMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651840 | |
Record name | 1-[1-(Pyridin-2-yl)cyclopropyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Pyridin-2-yl)cyclopropyl)methanamine | |
CAS RN |
812640-83-8 | |
Record name | 1-[1-(Pyridin-2-yl)cyclopropyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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